N'-[(1-benzylpiperidin-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide
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Overview
Description
N’-[(1-benzylpiperidin-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound that features a piperidine ring conjugated to a benzyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1-benzylpiperidin-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the catalytic hydrogenation of pyridine derivatives.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base.
Thiophene Derivative Preparation: Thiophene derivatives can be synthesized through various methods, including the reaction of thiophene with alkyl halides.
Coupling Reaction: The final step involves coupling the benzylpiperidine and thiophene derivatives with ethanediamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(1-benzylpiperidin-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N’-[(1-benzylpiperidin-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-[(1-benzylpiperidin-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A compound with a similar piperidine ring structure but lacking the thiophene moiety.
N-(1-Benzylpiperidin-4-yl)pyrimidin-2-amine: Another compound with a benzylpiperidine core but different functional groups.
Uniqueness
N’-[(1-benzylpiperidin-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide is unique due to the presence of both benzylpiperidine and thiophene moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-N'-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c24-19(20(25)22-14-18-7-4-12-26-18)21-13-16-8-10-23(11-9-16)15-17-5-2-1-3-6-17/h1-7,12,16H,8-11,13-15H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWLQTYGUFRGFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CS2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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